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Technical Support Center: Tris-EDTA (TE) Buffer
This guide provides in-depth information regarding the stability and use of autoclaved Tris-

EDTA (TE) buffer for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)
Q1: Is it safe to autoclave Tris-EDTA (TE) buffer?

Yes, it is a common and accepted practice to sterilize TE buffer by autoclaving. Both Tris

(tris(hydroxymethyl)aminomethane) and EDTA (ethylenediaminetetraacetic acid) are chemically

stable under standard autoclave conditions (121°C, 15 psi for 20 minutes).[1][2][3][4]

Autoclaving is effective for inactivating DNases, which is a primary concern when preparing

solutions for nucleic acid storage and manipulation.[5]

Q2: Does autoclaving affect the pH of TE buffer?

Autoclaving can cause a slight change in the pH of TE buffer.[3][6] This can be attributed to a

few factors:

Evaporation: During the autoclave cycle and subsequent cooling, some water can evaporate,

slightly increasing the concentration of the buffer components.[7]

Dissolved Gases: High temperatures can cause dissolved gases like carbon dioxide (CO2)

to escape from the solution, which may lead to a decrease in carbonate ions and a
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corresponding shift in pH.[7]

While some users report a slight increase in pH (e.g., from 8.0 to 8.4-8.5), this minor variation

is generally not considered significant enough to negatively impact most downstream

applications, such as resuspending DNA primers.[6] However, for highly sensitive experiments,

it is best practice to check the pH of the buffer after it has cooled to room temperature.

Q3: What is the difference between sterilizing TE buffer by autoclaving versus filter

sterilization?

Both are valid methods for sterilizing TE buffer, but they have different advantages.

Autoclaving: Uses steam and pressure to kill microorganisms and inactivate many enzymes,

including DNases.[5] It is a robust and common method for sterilizing bulk buffer solutions.

Filter Sterilization (0.22 µm filter): Physically removes bacteria and other microorganisms

from the solution. It is a good alternative if you are concerned about potential pH shifts from

autoclaving or if your buffer contains heat-sensitive components.[3][8] However, filtering will

not inactivate nucleases as effectively as autoclaving.[1]

For applications requiring strict nuclease control, such as long-term DNA or RNA storage,

autoclaving is often preferred.[5]

Q4: Can autoclaved TE buffer inhibit downstream enzymatic reactions?

The primary concern is the EDTA component. EDTA chelates divalent cations like magnesium

(Mg²⁺), which are essential cofactors for many enzymes, including DNA polymerases used in

PCR.[6]

For applications like PCR, using a "low EDTA" TE buffer (typically 0.1 mM EDTA instead of 1

mM) is recommended.

Alternatively, when using standard TE buffer (1 mM EDTA) to resuspend DNA, ensure the

buffer is sufficiently diluted in the final reaction mixture so the EDTA concentration does not

inhibit the enzyme.
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For highly sensitive applications, resuspending nucleic acids in nuclease-free water is

another option.[6]

Troubleshooting Guide
This section addresses common issues encountered when using autoclaved TE buffer.
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Problem Potential Cause Recommended Solution

Unexpected pH after

Autoclaving

Evaporation or loss of

dissolved CO₂ during the

autoclaving cycle.[7]

Verify the pH of the buffer with

a calibrated pH meter after it

has cooled to room

temperature. Adjust if

necessary with sterile HCl or

NaOH. For future batches,

ensure the container is not

sealed airtight but is loosely

capped to prevent excessive

evaporation and pressure

buildup.

PCR or other Enzymatic

Reaction Failure

EDTA from the TE buffer is

chelating Mg²⁺ ions, inhibiting

the polymerase or other

enzymes.[6]

1. Use a TE buffer with a lower

EDTA concentration (e.g., 0.1

mM).2. Ensure the TE buffer is

sufficiently diluted in the final

reaction volume.3. Add

supplementary MgCl₂ to the

reaction mix to compensate for

chelation.4. Resuspend

DNA/RNA in nuclease-free

water instead of TE buffer for

sensitive applications.

Buffer Boiled Over in Autoclave

The container was filled too

full, or the liquid cycle of the

autoclave depressurized too

quickly.

The buffer's chemical

composition should still be

usable.[9] To prevent this, only

fill bottles to about two-thirds of

their capacity and ensure a

slow exhaust/liquid cycle is

used on the autoclave.

Suspected Nuclease

Contamination

Incomplete sterilization or post-

sterilization contamination.

1. Ensure the autoclave is

functioning correctly and the

cycle runs for the

recommended time (e.g., 20

minutes at 121°C).[10]2. Use
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nuclease-free water and

reagents to prepare the

buffer.3. Handle the sterilized

buffer using aseptic

techniques.

Experimental Protocols
Protocol: Preparation of 1L of 10x TE Buffer (pH 8.0)
This protocol outlines the steps to prepare a 10x stock solution of Tris-EDTA buffer, which can

be sterilized by autoclaving.

Materials:

Tris base (MW: 121.14 g/mol )

EDTA disodium salt dihydrate (MW: 372.24 g/mol )

Deionized or Milli-Q® water

Hydrochloric acid (HCl) to adjust pH

1L graduated cylinder and beaker

Magnetic stirrer and stir bar

Calibrated pH meter

Autoclavable bottle

Procedure:

Dissolve Reagents: Add approximately 800 mL of deionized water to a beaker. Add 121.1 g

of Tris base and 37.22 g of EDTA disodium salt dihydrate.

Mix Thoroughly: Place a magnetic stir bar in the beaker and stir until all solids are completely

dissolved. Note: EDTA will not fully dissolve until the pH is adjusted to approximately 8.0.
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Adjust pH: Slowly add concentrated HCl while monitoring the solution with a calibrated pH

meter. Adjust the pH to 8.0. Be cautious when handling concentrated acid.

Final Volume: Once the desired pH is reached, transfer the solution to a 1L graduated

cylinder and add deionized water to bring the final volume to 1 liter.

Sterilization: Transfer the solution to an autoclavable bottle. Loosely fasten the cap to allow

for pressure equalization. Autoclave on a liquid cycle for 20 minutes at 121°C and 15 psi.[10]

Storage: Once the bottle has cooled completely, tighten the cap and store the 10x TE buffer

at room temperature.[8]

To prepare a 1x working solution, dilute the 10x stock 1:10 with nuclease-free water.

Visual Workflow
The following diagram illustrates a troubleshooting workflow for issues related to autoclaved TE

buffer.
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Problem Observed
(e.g., PCR Failure, pH Shift)

Is the post-autoclave
pH correct (e.g., 7.8-8.2)?

Is EDTA concentration
inhibiting the reaction?

Yes

Solution:
- Remake buffer, verify pH post-autoclave.

- Adjust pH with sterile HCl/NaOH.

No

Could nuclease
contamination be the issue?

No

Solution:
- Use low-EDTA TE buffer.

- Dilute sample further.
- Add supplemental MgCl₂.

Yes

Solution:
- Prepare fresh buffer with nuclease-free reagents.

- Verify autoclave protocol.
- Use aseptic technique.

Yes

Problem Resolved

No
(Investigate other factors)

Click to download full resolution via product page

Troubleshooting workflow for TE buffer issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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